molecular formula C23H31N3O3S B2564710 N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide CAS No. 887197-04-8

N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2564710
CAS No.: 887197-04-8
M. Wt: 429.58
InChI Key: NRKQIBNDYFQQQK-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a tosyl (p-toluenesulfonyl) group, an ethyl group at the 4-position, and a 2,5-dimethylbenzyl moiety. This compound is structurally related to antitumor agents and enzyme inhibitors, with its design likely influenced by the need to optimize pharmacokinetic properties, such as metabolic stability and binding affinity.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-5-24-12-14-25(15-13-24)23(27)26(17-21-16-19(3)6-9-20(21)4)30(28,29)22-10-7-18(2)8-11-22/h6-11,16H,5,12-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKQIBNDYFQQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N(CC2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tosyl Group: Tosylation of the piperazine ring is achieved by reacting piperazine with tosyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction using 2,5-dimethylbenzyl chloride and the tosylated piperazine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its piperazine core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, piperazine derivatives are often explored for their pharmacological properties, including antimicrobial, antipsychotic, and anti-inflammatory activities. This compound could be investigated for similar therapeutic potentials.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Biological Activity

N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Piperazine Ring : A common motif in many pharmacologically active compounds.
  • Tosyl Group : Enhances lipophilicity and may influence receptor binding.
  • Dimethylbenzyl and Ethyl Substituents : These groups can affect the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

CompoundActivityReference
This compoundPotential antimicrobial activity
Piperazine derivativesInhibition of MRSA

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar piperazine derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that modifications in the piperazine structure can enhance cytotoxic effects against various cancer cell lines .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in cell signaling pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in malignant cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of a series of piperazine derivatives against Gram-positive bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains .
  • Anticancer Potential : In vitro studies demonstrated that piperazine-based compounds could effectively reduce cell viability in various cancer lines by inducing programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Conformation and Stability

The piperazine ring conformation is critical for molecular interactions. In N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (), the piperazine adopts a chair conformation, stabilizing the molecule through intramolecular hydrogen bonds (N–H⋯O). In contrast, the title compound’s 2,5-dimethylbenzyl and tosyl substituents may enforce a distorted chair or boat conformation due to steric clashes, though crystallographic data for the exact compound are unavailable. A related spiro[indoline-pyrrolidine] derivative () exhibits a twisted conformation (dihedral angle = 88.88°) stabilized by intramolecular C–H⋯O bonds, suggesting that bulky substituents can significantly alter ring geometry and hydrogen-bonding networks .

Table 1: Structural Comparison of Piperazine Derivatives

Compound Piperazine Conformation Key Substituents Hydrogen Bonding Features Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chair 4-Ethyl, 4-chlorophenyl N–H⋯O chain along [100]
Spiro[indoline-pyrrolidine] derivative Twisted chair 2,5-Dimethylbenzyl, phenyl Intramolecular C–H⋯O, S(6) motifs
Title compound (hypothesized) Distorted chair 4-Ethyl, 2,5-dimethylbenzyl, tosyl Likely intermolecular N–H⋯O/S N/A
Metabolic Stability and Demethylation Pathways

Carboxamide derivatives often undergo N-demethylation as a major metabolic pathway. For example, DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is rapidly metabolized to N-oxide derivatives in humans and rats, with <25% parent compound remaining in plasma after 45 minutes . Similarly, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation via hepatic microsomal enzymes, producing formaldehyde and aminoimidazole carboxamide .

Table 2: Metabolic Profiles of Carboxamide Derivatives

Compound Key Metabolic Pathway Half-Life (Parent Compound) Major Metabolites Species Tested Reference
DACA N-Oxidation, N-demethylation 45 min (human plasma) DACA-N-oxide Human, Rat
DIC N-Demethylation 6 hr (14CO2 excretion) Aminoimidazole carboxamide Human, Rat
Title compound (predicted) N-Demethylation, sulfonation Not reported Tosyl-sulfonated products N/A N/A
Hydrogen Bonding and Affinity

For example, 1-substituted-3-(3,5-dimethylbenzyl) uracils retain affinity for reverse transcriptase despite lacking a key Lys101 hydrogen bond . The title compound’s tosyl group may form water-mediated hydrogen bonds or hydrophobic interactions, compensating for the absence of direct H-bonds.

Key Research Findings and Implications

  • Structural Flexibility : Bulky substituents (e.g., 2,5-dimethylbenzyl) induce conformational strain in piperazine rings, which could hinder binding to rigid enzyme active sites but enhance selectivity for flexible targets .
  • Metabolic Resistance : Ethyl groups may reduce susceptibility to cytochrome P450-mediated demethylation compared to methyl analogs, as seen in DIC metabolism .
  • Tosyl Group Utility : The tosyl moiety’s electron-withdrawing nature may improve solubility and facilitate sulfonation-based detoxification pathways, though this requires experimental validation .

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